molecular formula C26H29FN4O3 B2880277 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1105213-91-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2880277
CAS No.: 1105213-91-9
M. Wt: 464.541
InChI Key: MUFRUMFLDOWTRQ-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H29FN4O3 and its molecular weight is 464.541. The purity is usually 95%.
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Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H22FN3O5
  • Molecular Weight : 427.4 g/mol
  • CAS Number : 921792-58-7

The compound features a piperidine ring, a pyridazine moiety, and two methoxy groups on the phenyl ring, which are crucial for its biological activity.

Anticancer Activity

Research has indicated that compounds containing a pyridazine moiety exhibit significant anticancer properties. For instance, derivatives similar to this compound have been shown to inhibit the proliferation of various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Case Study : A study published in Molecular Cancer Therapeutics demonstrated that pyridazine derivatives could inhibit the activity of certain kinases implicated in cancer progression, leading to reduced cell viability in vitro .

Antimicrobial Activity

The presence of methoxy groups in the structure enhances the antimicrobial activity of the compound. Studies have shown that related compounds exhibit potent antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans.

Research Findings : A review highlighted that pyrimidine and pyridazine derivatives possess broad-spectrum antimicrobial activities, suggesting that modifications in their structure can lead to enhanced efficacy against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings from various studies include:

  • Methoxy Substituents : The presence of methoxy groups at specific positions on the aromatic ring significantly increases biological activity.
  • Pyridazine Moiety : The incorporation of a pyridazine ring has been linked to enhanced anticancer properties due to its ability to interact with biological targets involved in cell signaling pathways.

Comparative Biological Activity Table

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureModerate (IC50 values vary by cell line)Active against S. aureus and C. albicans
Related Pyridazine DerivativeStructureHigh (specific kinase inhibition)Broad-spectrum activity reported

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN4O3/c1-33-23-11-5-18(16-24(23)34-2)13-14-28-26(32)20-4-3-15-31(17-20)25-12-10-22(29-30-25)19-6-8-21(27)9-7-19/h5-12,16,20H,3-4,13-15,17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUFRUMFLDOWTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.